2-hydroxyethyl Pentanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

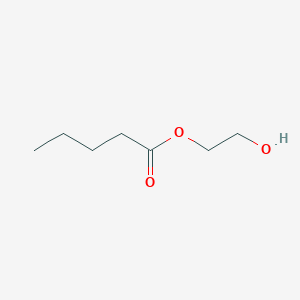

2-Hydroxyethyl Pentanoate, also known as ethyl 2-hydroxypentanoate, is an ester compound with the molecular formula C7H14O3. It is characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COO-). This compound is commonly used in various chemical and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl Pentanoate can be synthesized through the esterification reaction between pentanoic acid and 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of distillation techniques helps in the separation and purification of the ester product from the reaction mixture.

化学反应分析

Hydrolysis Reactions

Hydrolysis is the most fundamental reaction for esters. For 2-hydroxyethyl pentanoate, both acidic and basic conditions yield distinct products:

Acid-Catalyzed Hydrolysis

Conditions : H₂O, H⁺ (e.g., HCl) at reflux.

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

-

Deprotonation to form a tetrahedral intermediate.

-

Cleavage of the ester bond to release pentanoic acid and ethylene glycol .

Reaction :

2 Hydroxyethyl pentanoate+H2OH+Pentanoic acid+Ethylene glycol

Base-Catalyzed Hydrolysis (Saponification)

Conditions : NaOH/H₂O, followed by H⁺ workup.

Mechanism :

-

Hydroxide attack at the carbonyl carbon.

-

Formation of a carboxylate intermediate.

Reaction :

2 Hydroxyethyl pentanoate+NaOH→Sodium pentanoate+Ethylene glycol

Sodium pentanoateH+Pentanoic acid

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (H₂O/H⁺) | HCl | Pentanoic acid, Ethylene glycol | ~85 | |

| Basic (NaOH) | NaOH | Sodium pentanoate | ~95 |

Transesterification

This compound reacts with alcohols under catalytic conditions to form new esters:

Conditions : ROH (e.g., methanol), acid (H⁺) or base (NaOR) catalyst.

Mechanism :

Reaction :

2 Hydroxyethyl pentanoate+MeOHH+Methyl pentanoate+Ethylene glycol

Key Finding :

-

Reactions with ethanol in the presence of tetraethylammonium iodide yield disproportionation products (e.g., ethylene glycol diesters) under prolonged conditions .

Oxidation Reactions

The hydroxyl group in the ethylene moiety can undergo oxidation:

Conditions : KMnO₄/H⁺, CrO₃, or enzymatic systems.

Products :

-

Mild oxidation yields glyoxylic acid derivatives.

-

Strong oxidation cleaves the glycol to oxalic acid.

Reaction :

2 Hydroxyethyl pentanoateKMnO4/H+Pentanoic acid+Oxalic acid

Thermal Decomposition

At elevated temperatures (>150°C), the ester undergoes pyrolysis:

Products :

-

Pentanoic acid (via elimination of ethylene oxide).

-

Alkenes (e.g., ethylene) as gaseous byproducts.

Mechanism :

-

Retro-ene reaction pathway.

-

Cleavage of the ester bond with β-hydrogen transfer.

Reactions with Acid Anhydrides

In the presence of acid anhydrides (e.g., acetic anhydride), the hydroxyl group undergoes acetylation:

Conditions : Acetic anhydride, catalytic H⁺.

Product :

2 Acetoxyethyl pentanoate+Acetic acid

Table 2: Functional Group Reactivity

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Hydroxyl Acetylation | Acetic anhydride | Acetylated ester | Protecting group chemistry |

| Ester Cleavage | LiAlH₄ | 1,2-Ethanediol, Pentanol | Reduction to alcohols |

Enzymatic Reactions

Lipases (e.g., Candida antarctica) catalyze stereoselective hydrolysis or synthesis:

Example :

科学研究应用

Chemical Synthesis

Role as a Reagent:

2-Hydroxyethyl Pentanoate serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various chemical derivatives and compounds through reactions such as:

- Esterification: It can be synthesized from pentanoic acid and 2-hydroxyethanol using acid catalysts like sulfuric acid, facilitating the formation of ester bonds .

- Transesterification: This process allows for the conversion of this compound into other esters, expanding its utility in synthetic chemistry .

Table 1: Synthetic Routes and Reaction Conditions

| Reaction Type | Reactants | Catalyst | Conditions |

|---|---|---|---|

| Esterification | Pentanoic Acid + 2-Hydroxyethanol | Sulfuric Acid | Reflux |

| Transesterification | This compound + Alcohols | None (base catalyzed) | Varies |

Biological Applications

Biocompatibility:

Due to its hydroxyl and ester functional groups, this compound is investigated for use in biocompatible materials. These materials are essential for applications in drug delivery systems and tissue engineering .

Case Study: Drug Delivery Systems

Research has demonstrated that this compound can be incorporated into polymer matrices for controlled drug release. Its biocompatibility allows for sustained release profiles which are crucial for therapeutic applications .

Sustainability:

The incorporation of bio-renewable resources such as fatty acids into polymers derived from this compound has been studied to enhance sustainability in material production. This approach not only reduces reliance on fossil fuels but also promotes the use of biodegradable materials .

作用机制

The mechanism of action of 2-Hydroxyethyl Pentanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems or chemical environments.

相似化合物的比较

2-Hydroxyethyl Pentanoate can be compared with other similar esters, such as:

Ethyl Acetate: A common ester with a simpler structure, used as a solvent in various applications.

Methyl Butyrate: Known for its fruity odor, used in flavorings and fragrances.

Ethyl Propanoate: Another ester with similar properties, used in the production of perfumes and as a solvent.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an ester functional group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler esters.

属性

IUPAC Name |

2-hydroxyethyl pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-7(9)10-6-5-8/h8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNKWCJODVREDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。